N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide
CAS No.: 853333-68-3
Cat. No.: VC16037399
Molecular Formula: C22H22ClNO3
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853333-68-3 |
|---|---|
| Molecular Formula | C22H22ClNO3 |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-(4-butylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C22H22ClNO3/c1-3-4-5-15-6-9-17(10-7-15)24-22(25)21-13-12-19(27-21)16-8-11-20(26-2)18(23)14-16/h6-14H,3-5H2,1-2H3,(H,24,25) |
| Standard InChI Key | PERQYABDOQJNAM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Introduction
N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is a complex organic compound with a molecular formula of C22H22ClNO3 and a molecular weight of approximately 383.9 g/mol . This compound is of interest due to its unique structural features, which include a furan ring, a chloro-substituted methoxyphenyl group, and a butylphenyl moiety attached to the amide group. The presence of these functional groups suggests potential applications in medicinal chemistry and drug development.
Synthesis and Preparation
The synthesis of N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide typically involves multiple steps, starting from appropriate precursors. The specific synthetic route may vary based on available starting materials and desired yields. Industrial-scale production might utilize continuous flow reactors to maintain consistent reaction conditions and enhance efficiency.
Biological Activities and Potential Applications
While specific biological activities of N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide have not been extensively detailed, compounds with similar structures have shown promise in medicinal chemistry. The presence of a butylphenyl group may influence lipophilicity and cellular uptake, potentially affecting the compound's efficacy as a therapeutic agent. Similar compounds have been explored for their anticancer properties, particularly in inhibiting enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide can be compared with other compounds that share structural similarities:
| Compound Name | Key Features |
|---|---|
| 5-(3-Chloro-4-methoxyphenyl)-2-furamide | Lacks the butylphenyl group, potentially affecting lipophilicity and biological activity. |
| (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)-2-pyridinyl]-3-piperidinecarboxamide | Different heterocyclic structure, potentially targeting varied biological pathways. |
Research Findings and Future Directions
Research on N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is limited, but its structural features suggest potential applications in drug development. Further studies are needed to elucidate its biological activities and pharmacological profile. Techniques such as molecular docking simulations and surface plasmon resonance could be employed to investigate its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume